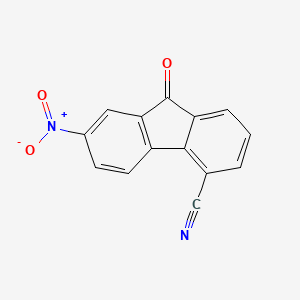![molecular formula C12H13N5OS B5681853 4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5681853.png)
4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one, also known as PBTZ169, is a potent inhibitor of Mycobacterium tuberculosis. It belongs to the benzothiazinone class of compounds, which are known for their ability to target the bacterial enzyme DprE1. This enzyme is essential for the biosynthesis of the mycobacterial cell wall, making it an attractive target for the development of new anti-tuberculosis drugs.
Mécanisme D'action
4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one inhibits the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall. This leads to the disruption of cell wall formation, ultimately resulting in bacterial death. The compound has been shown to have a unique mode of action compared to other anti-tuberculosis drugs, making it an attractive target for further research.
Biochemical and physiological effects:
4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one has been shown to have a selective inhibitory effect on the growth of Mycobacterium tuberculosis. The compound has minimal activity against other bacterial species and mammalian cells. In addition, the compound has been shown to have low toxicity in animal models, indicating its potential as a safe and effective anti-tuberculosis drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one is its potency against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for the development of new anti-tuberculosis drugs. However, the compound's low solubility in water can make it difficult to work with in certain experimental settings. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to optimize its use in drug development.
Orientations Futures
There are several potential future directions for research on 4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one. One area of focus could be on optimizing the compound's pharmacokinetic properties to improve its efficacy in vivo. Another area of research could be on developing new derivatives of 4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential drug resistance mechanisms. Overall, 4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one represents a promising new avenue for the development of anti-tuberculosis drugs.
Méthodes De Synthèse
The synthesis of 4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one involves a multi-step process that includes the preparation of key intermediates and the final coupling reaction. The synthesis has been optimized to produce high yields of the compound with good purity. The detailed synthesis method has been published in several research articles.
Applications De Recherche Scientifique
4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one has been extensively studied for its potential as a new anti-tuberculosis drug. In vitro studies have shown that the compound has potent activity against drug-resistant strains of Mycobacterium tuberculosis. The compound has also been shown to have low toxicity in mammalian cells, making it a promising candidate for further development.
Propriétés
IUPAC Name |
4-[3-(tetrazol-1-yl)propyl]-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5OS/c18-12-8-19-11-5-2-1-4-10(11)17(12)7-3-6-16-9-13-14-15-16/h1-2,4-5,9H,3,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGQJBEVBULRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S1)CCCN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S*,5R*)-6-(1H-indol-3-ylacetyl)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5681781.png)


![1-(2-furylmethyl)-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5681799.png)



![rel-(3aR,6aR)-3a-({4-[(4-methoxyphenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5681829.png)
![5-[1-(4-chloro-3,5-dimethylphenoxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5681833.png)
![1-{1-benzyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}cyclopropanecarboxamide](/img/structure/B5681835.png)
![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5681842.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5681843.png)
